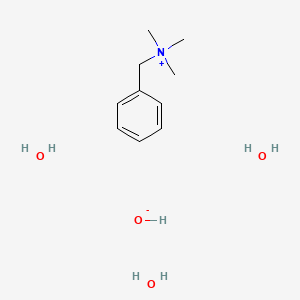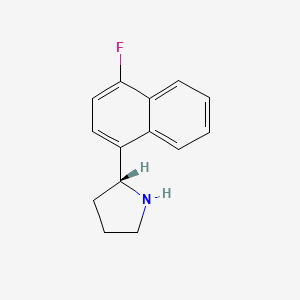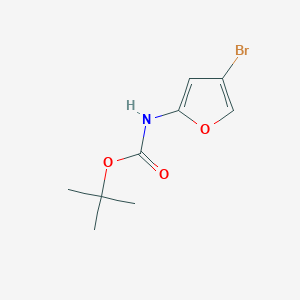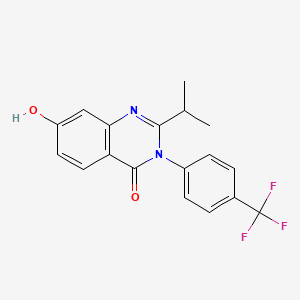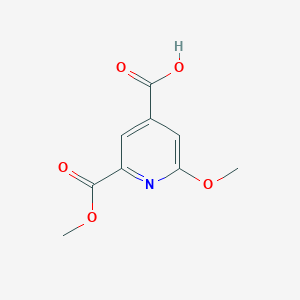
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of isonicotinic acid, characterized by the presence of methoxy and methoxycarbonyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid, leading to the formation of the methyl ester. This ester can then be further reacted with methanol and a base to introduce the methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known antibiotic.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules by interfering with enzyme activity. The methoxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid, used in the synthesis of various pharmaceuticals.
Isoniazid: An antibiotic used to treat tuberculosis, structurally related to isonicotinic acid.
Ethionamide: Another derivative of isonicotinic acid, used as a second-line treatment for tuberculosis.
Uniqueness
This compound is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-methoxy-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-4-5(8(11)12)3-6(10-7)9(13)15-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
GVWFYOVVKBLIQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)




